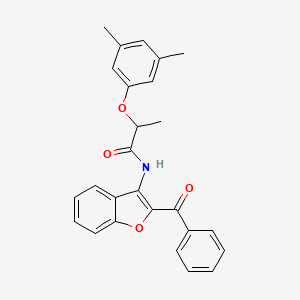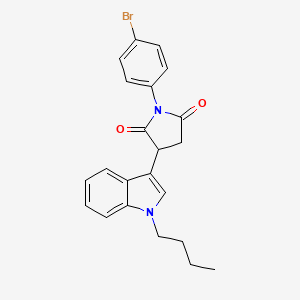![molecular formula C22H20N2OS B11569407 5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569407.png)
5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of benzoxazine and pyrazole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted phenyl and thiophene derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final heterocyclic structure.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, specific solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with benzoxazine and pyrazole rings. Examples include:
- 5-(2,5-Dimethylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives
- Other benzoxazine-pyrazole hybrids
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2OS |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
5-(2,5-dimethylphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H20N2OS/c1-14-9-10-15(2)17(12-14)22-24-19(16-6-3-4-7-20(16)25-22)13-18(23-24)21-8-5-11-26-21/h3-12,19,22H,13H2,1-2H3 |
InChI Key |
CJKCUQWDOVKXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B11569330.png)
![5-ethyl-6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11569335.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11569338.png)
![N-(2,3-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569344.png)
![N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11569351.png)
![2-(4-tert-butylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11569361.png)
![N-(2,4-Dimethylpentan-3-YL)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11569370.png)
![5-(3-Ethoxy-4-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569374.png)
![ethyl 5-(3-bromophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11569381.png)

![6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11569389.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide](/img/structure/B11569390.png)

![(3E)-3-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11569402.png)
